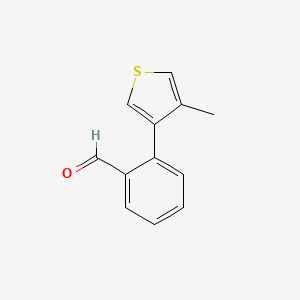
2-(4-Methylthiophen-3-yl)benzaldehyde
描述
2-(4-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 4-methylthiophene group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Formation of 4-Methylthiophene: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1-butyne and sulfur.
Formylation Reaction: The 4-methylthiophene undergoes a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position.
Coupling Reaction: The formylated 4-methylthiophene is then coupled with benzaldehyde under suitable conditions, such as using a base like sodium hydride in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylthiophen-3-yl)benzoic acid.
Reduction: 2-(4-Methylthiophen-3-yl)benzyl alcohol.
Substitution: 2-(4-Bromo-4-methylthiophen-3-yl)benzaldehyde.
科学研究应用
2-(4-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammatory and microbial pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals.
作用机制
The mechanism of action of 2-(4-Methylthiophen-3-yl)benzaldehyde depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways involved in inflammation or microbial growth.
Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
相似化合物的比较
Similar Compounds
2-(4-Methylthiophen-2-yl)benzaldehyde: Similar structure but with the thiophene ring attached at the 2-position.
2-(4-Methylthiophen-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
2-(4-Methylthiophen-3-yl)benzoic acid: Oxidized form of 2-(4-Methylthiophen-3-yl)benzaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or electronic device fabrication.
属性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC 名称 |
2-(4-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3 |
InChI 键 |
HNUQUHXBKFGTHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC=C1C2=CC=CC=C2C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
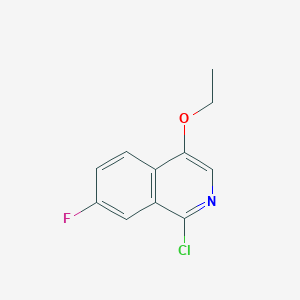
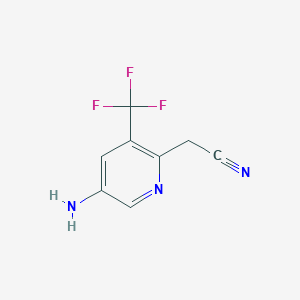
![3-[(Azetidine-3-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8337863.png)
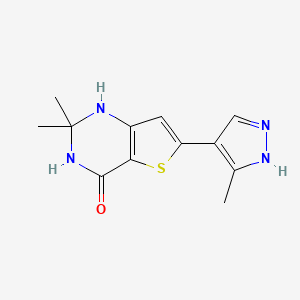
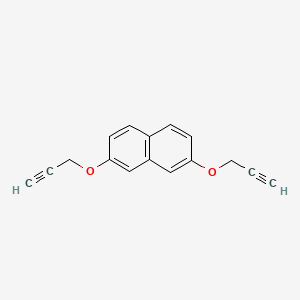
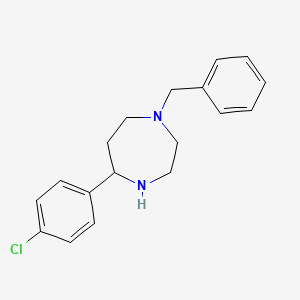
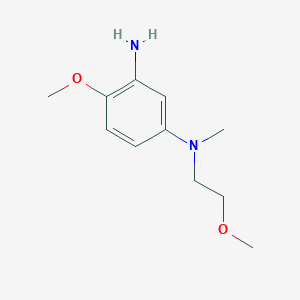
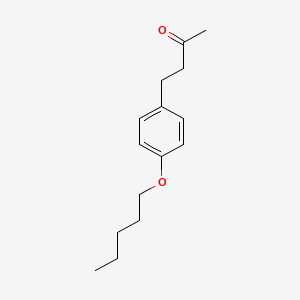
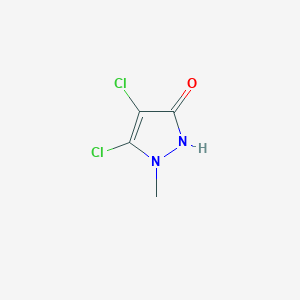
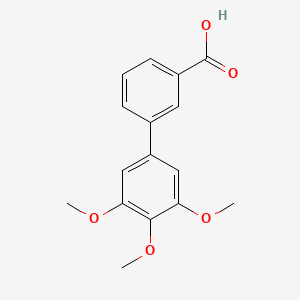
![8-Hydroxymethyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B8337936.png)
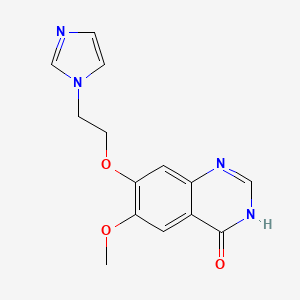
![3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8337949.png)
![5-isopropenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337954.png)
